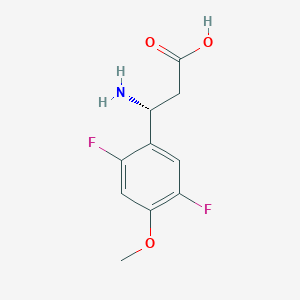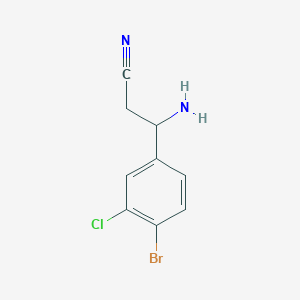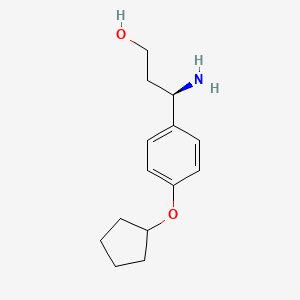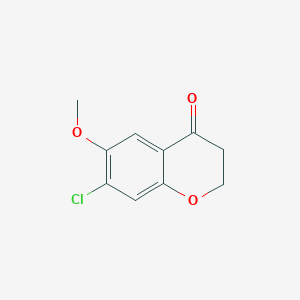![molecular formula C12H15ClN2O2 B15236911 Spiro[piperidine-4,2'-pyrano[2,3-B]pyridin]-4'(3'H)-one hcl](/img/structure/B15236911.png)
Spiro[piperidine-4,2'-pyrano[2,3-B]pyridin]-4'(3'H)-one hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[piperidine-4,2’-pyrano[2,3-B]pyridin]-4’(3’H)-one hydrochloride is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[piperidine-4,2’-pyrano[2,3-B]pyridin]-4’(3’H)-one hydrochloride typically involves multicomponent reactions. One common method is the cyclocondensation reaction, where isatins, pyrazolones, and malononitrile are reacted in aqueous media using a catalyst such as SBA-Pr-NHQ . This method is advantageous due to its mild reaction conditions, high yields, and operational simplicity.
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. The use of water as a solvent instead of organic solvents is a key feature of these methods, enhancing both the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[piperidine-4,2’-pyrano[2,3-B]pyridin]-4’(3’H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions often require specific conditions such as controlled temperatures and pH levels to ensure high selectivity and yield. Catalysts like SBA-15 are frequently used to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions typically produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Spiro[piperidine-4,2’-pyrano[2,3-B]pyridin]-4’(3’H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of Spiro[piperidine-4,2’-pyrano[2,3-B]pyridin]-4’(3’H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]
- Spiro[chromane-2,4’-piperidine]-4(3H)-one
Uniqueness
Spiro[piperidine-4,2’-pyrano[2,3-B]pyridin]-4’(3’H)-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and selectivity in various reactions, making it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C12H15ClN2O2 |
|---|---|
Peso molecular |
254.71 g/mol |
Nombre IUPAC |
spiro[3H-pyrano[2,3-b]pyridine-2,4'-piperidine]-4-one;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c15-10-8-12(3-6-13-7-4-12)16-11-9(10)2-1-5-14-11;/h1-2,5,13H,3-4,6-8H2;1H |
Clave InChI |
LYCUZGVBZBGRRU-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CC(=O)C3=C(O2)N=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-5-(4-chlorobenzyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15236838.png)

![2-(6-Chloro-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B15236848.png)


![(1S,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B15236870.png)




![[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B15236905.png)



